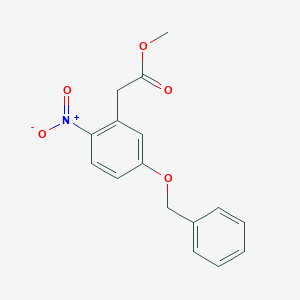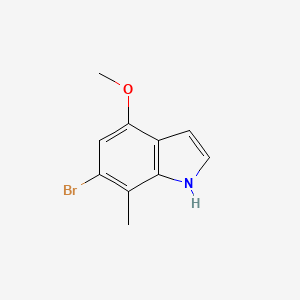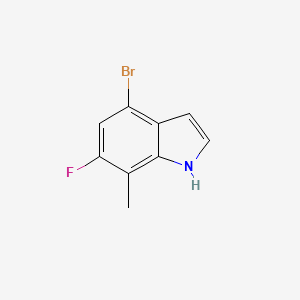
4-bromo-6-fluoro-7-methyl-1H-indole
Overview
Description
4-Bromo-6-fluoro-7-methyl-1H-indole is a halogenated indole derivative . It has a molecular weight of 228.06 and its linear formula is C9H7BrFN .
Molecular Structure Analysis
The InChI code for 4-bromo-6-fluoro-7-methyl-1H-indole is 1S/C9H7BrFN/c1-5-8(11)4-7(10)6-2-3-12-9(5)6/h2-4,12H,1H3 .Physical And Chemical Properties Analysis
4-Bromo-6-fluoro-7-methyl-1H-indole is a white to yellow solid . It should be stored in a dry, cool, and well-ventilated place .Scientific Research Applications
Antitumor Applications
The indole core structure is a common feature in many pharmacologically active compounds, including those with antitumor properties. Derivatives of 1H-indole, such as “4-bromo-6-fluoro-7-methyl-1H-indole,” have been explored for their potential in treating various cancers. The presence of substituents like bromo, fluoro, and methyl groups can influence the compound’s interaction with biological targets, potentially leading to the development of novel anticancer drugs .
Antimicrobial Activity
Indole derivatives are known to exhibit a broad spectrum of antimicrobial activities. The structural modification of indoles, including bromination and fluorination, can enhance their efficacy against resistant strains of bacteria and fungi. This makes “4-bromo-6-fluoro-7-methyl-1H-indole” a valuable scaffold for the synthesis of new antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives is well-documented. Compounds like “4-bromo-6-fluoro-7-methyl-1H-indole” can be synthesized and evaluated for their ability to modulate inflammatory pathways, offering a promising approach for the treatment of chronic inflammatory diseases .
Antidepressant Effects
Indole-based compounds have been associated with antidepressant effects. The modification of the indole ring system, as seen in “4-bromo-6-fluoro-7-methyl-1H-indole,” can lead to the discovery of new therapeutic agents for the management of depression and other mood disorders .
Kinase Inhibition
Kinase inhibitors are an important class of drugs in the treatment of various diseases, including cancer. The indole moiety is a key feature in many kinase inhibitors, and derivatives like “4-bromo-6-fluoro-7-methyl-1H-indole” could serve as starting points for the development of new inhibitors that target specific kinases involved in disease pathways .
Neuroprotective Agents
Indole derivatives have shown promise as neuroprotective agents, potentially aiding in the treatment of neurodegenerative diseases. The unique structure of “4-bromo-6-fluoro-7-methyl-1H-indole” may contribute to its ability to protect neuronal cells from damage and death .
Hormone Receptor Modulation
The structural diversity of indole derivatives allows them to interact with various hormone receptors, influencing their activity. “4-bromo-6-fluoro-7-methyl-1H-indole” could be investigated for its potential to modulate hormone receptors, which may have therapeutic applications in hormone-related disorders .
Antiviral Properties
Indole derivatives have been explored for their antiviral properties, with some showing activity against HIV and other viruses. The substitution pattern on the indole ring, such as that in “4-bromo-6-fluoro-7-methyl-1H-indole,” is crucial for the compound’s ability to inhibit viral replication .
Safety and Hazards
properties
IUPAC Name |
4-bromo-6-fluoro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-8(11)4-7(10)6-2-3-12-9(5)6/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJWRMDDRQDBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1F)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-6-fluoro-7-methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)
![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)

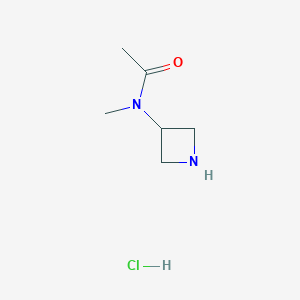
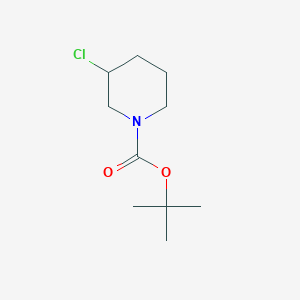
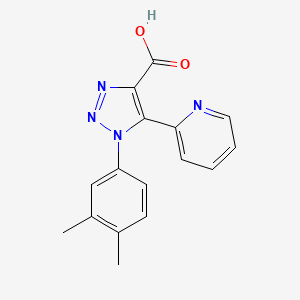
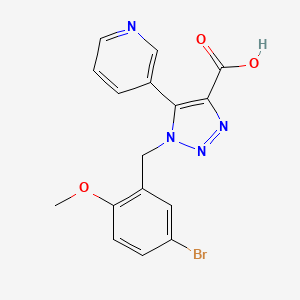
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)
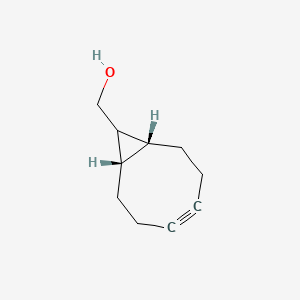
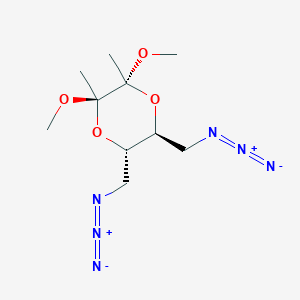
![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)
![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)
